molecular formula C8H10BrClN2O B3023383 2-amino-N-(2-bromophenyl)acetamide hydrochloride CAS No. 1046757-32-7

2-amino-N-(2-bromophenyl)acetamide hydrochloride

Cat. No. B3023383
CAS RN: 1046757-32-7
M. Wt: 265.53 g/mol
InChI Key: NPEURHXBRMMWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of substituted acetamides typically involves the acylation of amines with acid chlorides or anhydrides. For instance, substituted N-(2-hydroxyphenyl)acetamides were synthesized from various substituted 2-aminophenols and an acyl chloride derivative . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene . These methods could be analogous to the synthesis of "2-amino-N-(2-bromophenyl)acetamide hydrochloride" by substituting the appropriate bromo-amine and acyl chloride precursors.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the molecular structure of certain N-(2-hydroxyphenyl)acetamides was determined by X-ray crystallography, and the electronic behavior of intramolecular hydrogen bonds was studied using NBO analysis . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor . These techniques would be applicable to determine the structure of "2-amino-N-(2-bromophenyl)acetamide hydrochloride."

Chemical Reactions Analysis

The chemical behavior of substituted acet

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-N-(2-bromophenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O.ClH/c9-6-3-1-2-4-7(6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEURHXBRMMWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1046757-32-7
Record name Acetamide, 2-amino-N-(2-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046757-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(2-bromophenyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-(2-bromophenyl)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-amino-N-(2-bromophenyl)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-amino-N-(2-bromophenyl)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-amino-N-(2-bromophenyl)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-amino-N-(2-bromophenyl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.